molecular formula C10H9NO3 B8437794 3-Ethoxy-5-formyl-2-hydroxybenzonitrile

3-Ethoxy-5-formyl-2-hydroxybenzonitrile

Cat. No.: B8437794
M. Wt: 191.18 g/mol
InChI Key: WRQGEENHKRCVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-formyl-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-ethoxy-5-formyl-2-hydroxybenzonitrile

InChI

InChI=1S/C10H9NO3/c1-2-14-9-4-7(6-12)3-8(5-11)10(9)13/h3-4,6,13H,2H2,1H3

InChI Key

WRQGEENHKRCVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C#N)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-5-ethoxy-4-(methoxymethoxy)benzaldehyde (600 mg, 2.1 mmol) and CuCN (280 mg, 3.1 mmol) in DMF (10 mL) was heated at 180° C. for 4 hours. TLC (PE:EtOAc=1:1) indicated that the most of the starting material was consumed. The solvent was removed in vacuo, and the residue was purified by column chromatography to afford the 3-ethoxy-5-formyl-2-hydroxybenzonitrile (200 mg, yield: 50.0%).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (200 mg, 0.82 mmol) and copper (I) cyanide in DMF (5 mL) was refluxed overnight. The reaction mixture was diluted with water (20 mL), extracted with EtOAc, dried over Na2SO4, and concentrated under reduced pressure. Purified by column chromatography on silica gel to afford Intermediate 51 (70 mg, yield 45%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
45%

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